molecular formula C16H27NO2S B404916 N-heptyl-2,4,6-trimethylbenzenesulfonamide CAS No. 330467-63-5

N-heptyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B404916
CAS No.: 330467-63-5
M. Wt: 297.5g/mol
InChI Key: PWUFCUMICYQDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Heptyl-2,4,6-trimethylbenzenesulfonamide (CAS 330467-63-5) is a biochemical intermediate with a molecular formula of C16H27NO2S and a molecular weight of 297.5 g/mol . This compound is supplied as a high-purity building block designed for research and development applications, particularly in the fields of pharmaceuticals and organic synthesis . The presence of the lipophilic n-heptyl chain attached to the sulfonamide functional group of a mesitylene core makes this molecule a valuable intermediate for medicinal chemistry research, potentially used in the exploration of enzyme inhibitors or receptor modulators where the sulfonamide group acts as a key pharmacophore. As a specialized chemical, it is typically packaged for industrial and laboratory use . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to confirm product identity and purity and to ensure safe handling and compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptyl-2,4,6-trimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2S/c1-5-6-7-8-9-10-17-20(18,19)16-14(3)11-13(2)12-15(16)4/h11-12,17H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUFCUMICYQDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathway Optimization for N Heptyl 2,4,6 Trimethylbenzenesulfonamide

Strategies for the Direct N-alkylation of 2,4,6-Trimethylbenzenesulfonamide (B1594488) with Heptyl Moieties

The final key step in synthesizing N-heptyl-2,4,6-trimethylbenzenesulfonamide is the formation of the N-C bond through the alkylation of 2,4,6-trimethylbenzenesulfonamide. Several strategies exist for this transformation, primarily differing in the nature of the heptylating agent and the activation method.

Classical N-alkylation with Heptyl Halides: This is a traditional and widely practiced method for N-alkylation of sulfonamides. nih.gov The reaction involves the deprotonation of the weakly acidic N-H proton of 2,4,6-trimethylbenzenesulfonamide with a suitable base to form a nucleophilic sulfonamidate anion. This anion then displaces a halide from an n-heptyl halide, such as 1-bromoheptane (B155011) or 1-iodoheptane, in a classical SN2 reaction. The choice of base and solvent is critical for the success of this reaction, with common systems including potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative pathway using a primary alcohol, like 1-heptanol (B7768884), as the alkylating agent. scite.ainih.gov This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-chemistry.org The process involves the in-situ activation of the alcohol, which then undergoes nucleophilic attack by the sulfonamide. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, a powerful tool for stereoselective synthesis. nih.govorganic-chemistry.org

"Borrowing Hydrogen" Catalysis: A more modern and atom-economical approach is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology. organic-chemistry.orgorganic-chemistry.orgnih.gov This strategy utilizes a primary alcohol (1-heptanol) as the alkylating agent and a transition-metal catalyst, often based on ruthenium, iridium, manganese, or iron. organic-chemistry.orgionike.comnih.govacs.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde. This aldehyde then undergoes a condensation reaction with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct. organic-chemistry.orgorganic-chemistry.org This method avoids the use of pre-activated alkyl halides and generates less waste. organic-chemistry.orgionike.com

Reductive Amination: Reductive amination offers another route, starting with heptanal (B48729) (the aldehyde corresponding to the heptyl group) and 2,4,6-trimethylbenzenesulfonamide. The initial reaction is the formation of an N-sulfonylimine intermediate, which is then reduced in situ to the final product. youtube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. youtube.comresearchgate.net

Below is an interactive table summarizing these direct N-alkylation strategies.

MethodHeptyl SourceKey Reagents/CatalystsGeneral ByproductsKey Advantages
Classical Alkylation1-BromoheptaneBase (e.g., K₂CO₃)Salt (e.g., KBr)Well-established, reliable
Mitsunobu Reaction1-HeptanolPPh₃, DIAD/DEADPPh₃O, reduced DIAD/DEADMild conditions, stereochemical control
Borrowing Hydrogen1-HeptanolTransition Metal Catalyst (Ru, Ir, Mn)WaterAtom economical, green
Reductive AminationHeptanalReducing Agent (e.g., NaBH₃CN)Varies with reductantUses carbonyl compounds directly

Synthesis of Precursor Compounds and Advanced Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors: 2,4,6-trimethylbenzenesulfonamide and a suitable heptylating agent.

Synthesis of 2,4,6-Trimethylbenzenesulfonamide: The primary precursor is 2,4,6-trimethylbenzenesulfonamide, which is typically synthesized in a two-step sequence starting from commercially available 2,4,6-trimethylbenzene (mesitylene).

Sulfonylation/Chlorosulfonation of Mesitylene: The first step involves the introduction of a sulfonyl chloride group onto the aromatic ring of mesitylene. This is typically achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid (ClSO₃H). chembk.com The reaction is usually performed at low temperatures (e.g., 0 °C) to control the reactivity of the strong acid. The reaction mixture is then carefully quenched by pouring it onto ice, which precipitates the product, 2,4,6-trimethylbenzenesulfonyl chloride. chembk.com

Amination of 2,4,6-Trimethylbenzenesulfonyl Chloride: The resulting sulfonyl chloride is a reactive intermediate that is then converted to the sulfonamide. This is accomplished by reacting it with an ammonia (B1221849) source, such as aqueous ammonia (NH₄OH) or ammonia gas. The reaction is a nucleophilic acyl substitution at the sulfur atom, where the amino group displaces the chloride, yielding 2,4,6-trimethylbenzenesulfonamide. An organic synthesis procedure details reacting the sulfonyl chloride with an amine in the presence of triethylamine (B128534) in dichloromethane. orgsyn.org

Heptylating Agents: The choice of heptylating agent is dictated by the chosen N-alkylation strategy.

1-Heptyl Halides (e.g., 1-Bromoheptane): These are common electrophiles for classical SN2 alkylations. They can be purchased commercially or synthesized from 1-heptanol via reaction with reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

1-Heptanol: This primary alcohol is the substrate for Mitsunobu reactions and borrowing hydrogen catalysis. It is a readily available commodity chemical.

Heptanal: This aldehyde is the starting material for reductive amination pathways and is also commercially available.

The synthesis pathway for the key precursor is summarized in the table below.

PrecursorStarting MaterialKey Reaction StepTypical Reagents
2,4,6-TrimethylbenzenesulfonamideMesityleneChlorosulfonationChlorosulfonic Acid (ClSO₃H)
2,4,6-Trimethylbenzenesulfonyl ChlorideAminationAqueous Ammonia (NH₄OH)

Optimization of Reaction Conditions and Yield Enhancement for this compound

To maximize the yield and efficiency of the synthesis of this compound, careful optimization of reaction conditions is essential. The N-alkylation step is often the primary focus for such optimization efforts. Key parameters include the choice of base, solvent, temperature, and catalyst system.

Effect of Base and Solvent: In classical N-alkylation with heptyl halides, the selection of the base and solvent is crucial. A moderately strong, non-nucleophilic base is required to deprotonate the sulfonamide without promoting side reactions. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are commonly employed. The solvent must be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents such as DMF, acetonitrile (B52724) (MeCN), or acetone (B3395972) are generally preferred. The combination of a strong base like Cs₂CO₃ in DMF often leads to higher reaction rates.

Temperature and Reaction Time: The reaction temperature directly influences the rate of alkylation. While higher temperatures can accelerate the reaction, they can also lead to decomposition or unwanted side reactions. For many SN2 alkylations of sulfonamides, temperatures ranging from ambient to moderate heating (e.g., 60-80 °C) are typical. For catalytic methods like the borrowing hydrogen approach, higher temperatures (e.g., 110-150 °C) are often necessary to drive the catalytic cycle. acs.orgresearchgate.net Reaction times must be optimized to ensure complete conversion without product degradation, often monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Catalyst System Optimization (for BH methods): For borrowing hydrogen reactions, the choice of metal catalyst and ligands is paramount. Different metal centers (Ru, Ir, Mn) and their associated ligand spheres exhibit varying activities and substrate scopes. organic-chemistry.org For instance, an efficient manganese-catalyzed N-alkylation of sulfonamides was developed using a bench-stable Mn(I) PNP pincer precatalyst, which required optimization of catalyst loading (e.g., 5 mol %) and base (e.g., 10 mol % K₂CO₃) to achieve high yields. acs.org

The following table illustrates the impact of various parameters on reaction yield, based on general principles of sulfonamide alkylation.

ParameterCondition ACondition BGeneral Outcome/Rationale
Base (for Alkyl Halide Method)K₂CO₃ (weak)Cs₂CO₃ (strong)Stronger bases can increase the rate of sulfonamide deprotonation, potentially improving yield.
Solvent (for Alkyl Halide Method)Toluene (non-polar)DMF (polar aprotic)Polar aprotic solvents are better at solvating the transition state of SN2 reactions, increasing the rate.
TemperatureRoom Temperature80 °CIncreased temperature generally increases reaction rate, but must be balanced against potential side reactions.
Catalyst (for BH Method)FeCl₂[Ru(p-cymene)Cl₂]₂Different metal catalysts exhibit varying efficiencies; ruthenium complexes are often highly effective for BH alkylations. organic-chemistry.orgionike.com

Stereoselective Synthesis Approaches for Chiral this compound Analogues

While this compound itself is achiral, the synthesis of chiral analogues is a topic of significant interest in medicinal and synthetic chemistry. Chirality can be introduced by modifying the heptyl chain to include a stereocenter. The goal of stereoselective synthesis is to control the formation of these stereocenters to produce a single enantiomer or diastereomer.

Use of Chiral Electrophiles: One of the most direct methods is to start with an enantiomerically pure heptyl derivative. For example, using a chiral secondary heptyl halide or alcohol, such as (R)- or (S)-2-bromoheptane or (R)- or (S)-heptan-2-ol, in the N-alkylation reaction.

With a chiral halide, the reaction proceeds via an SN2 mechanism, which results in the inversion of the stereocenter.

Using a chiral alcohol in a Mitsunobu reaction also leads to a predictable inversion of stereochemistry. nih.gov

Catalytic Asymmetric Hydroamination: Advanced catalytic methods can be employed to create chiral centers during the C-N bond formation. For instance, asymmetric hydroamination of an appropriately substituted heptene (B3026448) derivative with 2,4,6-trimethylbenzenesulfonamide, using a chiral transition metal catalyst, could potentially generate a chiral N-heptyl analogue with high enantioselectivity. acs.org

Use of Chiral Auxiliaries: Another strategy involves temporarily attaching a chiral auxiliary to the sulfonamide nitrogen. This auxiliary would direct the alkylation to one face of a prochiral electrophile. However, this is more complex and less common for simple alkylations. A more relevant approach involves the synthesis of chiral sulfinamides, which can be achieved using chiral auxiliaries like quinine. nih.gov These chiral building blocks can then be further elaborated. nih.govacs.org

Atroposelective Synthesis: While the target molecule is not prone to atropisomerism, related N-aryl sulfonamides with hindered rotation around the Ar-N or Ar-S bond can exist as stable, separable enantiomers (atropisomers). Catalytic enantioselective methods, such as atroposelective N-allylation or hydroamination, have been developed to synthesize these axially chiral sulfonamides. acs.org This highlights a potential, though more complex, avenue for introducing chirality into related structures.

A summary of these stereoselective approaches is provided below.

ApproachSource of ChiralityDescriptionExample Transformation
Chiral Pool SynthesisEnantiopure Starting MaterialUtilizes a pre-existing stereocenter from a natural or synthetic source.Alkylation with (R)-2-bromoheptane.
Substrate-Controlled ReactionChiral SubstrateA reaction where the stereochemistry of the product is determined by a chiral center in the substrate.Mitsunobu reaction with (S)-heptan-2-ol leading to an (R)-N-alkyl product.
Catalytic Asymmetric SynthesisChiral CatalystA chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.Asymmetric hydroamination of 1-heptene (B165124) with the sulfonamide.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. tandfonline.com

Atom Economy: One of the core principles of green chemistry is maximizing atom economy. The "borrowing hydrogen" catalysis for N-alkylation is a prime example. organic-chemistry.org It uses 1-heptanol as the alkylating agent and produces only water as a byproduct, offering a significant improvement over classical alkylation with heptyl halides, which generates stoichiometric amounts of salt waste. organic-chemistry.orgacs.org

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and potentially toxic organic solvents like DMF or chlorinated solvents. Green chemistry encourages the use of safer alternatives. Several sulfonamide syntheses have been successfully adapted to use water as the solvent. rsc.orgresearchgate.netrsc.org For the reaction of a sulfonyl chloride with an amine, using water with a base like sodium carbonate can be highly effective, with the product often precipitating out for easy isolation by filtration. rsc.orgrsc.org Ethanol is another greener solvent that can be employed in certain catalytic reactions. researchgate.net

Solvent-Free Synthesis (Mechanochemistry): An emerging green technique is mechanochemistry, where reactions are conducted by grinding solid reactants together in a ball mill, often without any bulk solvent. rsc.org This method can dramatically reduce solvent waste. Three-component mechanochemical syntheses of sulfonamides have been developed, combining an aryl halide, an amine, and a sulfur dioxide source under palladium catalysis. rsc.orgrsc.org This approach could be adapted for the synthesis of the target molecule's precursors or the final product itself.

Use of Renewable Feedstocks and Safer Reagents: While the core starting materials (mesitylene, heptanol) are typically derived from petrochemical sources, a broader green chemistry perspective would encourage sourcing from renewable feedstocks where possible. Furthermore, replacing hazardous reagents like chlorosulfonic acid with safer alternatives is a long-term goal in sustainable synthesis.

The table below compares traditional and green approaches for key synthetic steps.

Synthetic StepTraditional MethodGreen AlternativeGreen Advantage
N-AlkylationHeptyl bromide, K₂CO₃, DMFHeptanol, Ru catalyst (Borrowing Hydrogen)High atom economy (water byproduct), avoids halides. organic-chemistry.org
Solvent ChoiceDichloromethane, DMFWater, Ethanol, or Solvent-free (Mechanochemistry)Reduces use of toxic and volatile organic compounds. rsc.orgrsc.org
Sulfonamide FormationSulfonyl chloride + Amine in organic solventSulfonyl chloride + Amine in waterEliminates organic solvent, simplifies workup. rsc.org
Energy InputConventional heating (oil bath)Microwave irradiationPotentially faster reaction times and lower energy use.

Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography of N-heptyl-2,4,6-trimethylbenzenesulfonamide and Related Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of analogous compounds, such as N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, provides significant insight into its likely solid-state conformation and interactions. gvsu.edu

Determination of Crystal System and Unit Cell Parameters

The crystal system and unit cell parameters define the fundamental repeating unit of a crystalline solid. For sulfonamides, these parameters are influenced by the nature of the substituents on both the sulfonyl and amine groups. Based on related structures, this compound is anticipated to crystallize in a common system such as monoclinic or orthorhombic. The flexible heptyl chain and the bulky trimethylphenyl group will play a significant role in the final packing arrangement.

Table 1: Postulated Crystallographic Data for this compound

Parameter Expected Value Range
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pbca (Examples)
a (Å) 10-15
b (Å) 8-12
c (Å) 20-30
α (°) 90
β (°) 90-110
γ (°) 90

Note: These values are hypothetical and based on typical ranges observed for similar organic molecules.

Analysis of Molecular Conformation and Torsion Angles

The conformation of this compound is largely dictated by the rotation around the S-N bond and the bonds within the n-heptyl chain. In related structures, the orientation of the groups attached to the sulfonamide S-N bond is typically gauche. gvsu.edu The bulky 2,4,6-trimethylphenyl group will sterically influence the positioning of the heptyl chain. The heptyl chain itself is likely to adopt a low-energy, extended (all-trans) conformation to minimize steric hindrance, although some gauche conformations may be present.

Table 2: Key Torsion Angles in a Postulated Conformation

Torsion Angle Description Expected Value (°)
C(aryl)-S-N-C(heptyl) Defines the orientation of the aryl and alkyl groups 60-90
O=S-N-C Orientation of sulfonyl oxygen relative to the N-substituent Varies
S-N-C-C Defines the initial segment of the heptyl chain ~180 (trans)

Elucidation of Intermolecular Interactions: Hydrogen Bonding, π-Stacking, and Van der Waals Forces

The solid-state packing of sulfonamides is heavily influenced by a network of intermolecular forces.

Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (N-H) and two acceptors (S=O). This facilitates the formation of strong N-H···O=S hydrogen bonds, which are a dominant feature in the crystal packing of sulfonamides. These interactions often lead to the formation of dimers or chains. gvsu.edunih.gov

π-Stacking: The electron-rich 2,4,6-trimethylbenzene rings can participate in π-π stacking interactions. These are typically observed in a parallel-displaced or T-shaped arrangement to optimize electrostatic interactions. In related structures with 2,4,6-trimethylphenyl groups, parallel-displaced π-π interactions with centroid-to-centroid distances of approximately 3.9 Å have been observed. nih.gov

Table 3: Summary of Expected Intermolecular Interactions

Interaction Type Donor/Acceptor Groups Typical Distances (Å)
Hydrogen Bond N-H ··· O=S 2.8 - 3.2
π-Stacking Trimethylbenzene ··· Trimethylbenzene 3.5 - 4.0 (interplanar)

Examination of Crystal Packing Motifs and Supramolecular Assemblies

The interplay of the intermolecular forces described above leads to the formation of specific, repeating patterns known as supramolecular motifs. In many sulfonamides, hydrogen bonding leads to the formation of one-dimensional chains or zero-dimensional dimers. rsc.org These primary motifs then pack together, guided by π-stacking and van der Waals interactions, to form the full three-dimensional crystal lattice. For this compound, it is plausible that N-H···O=S hydrogen bonds will form centrosymmetric dimers, with the aromatic and aliphatic portions of the molecules segregating into distinct layers or domains within the crystal structure.

High-Resolution Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a definitive picture of the solid state, high-resolution spectroscopic methods are essential for confirming the molecular structure and providing information about its dynamics in solution and the solid phase.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques are powerful tools for the unambiguous assignment of all proton and carbon signals and for probing through-bond and through-space connectivities.

2D NMR Spectroscopy: For a molecule with the complexity of this compound, 1D ¹H and ¹³C NMR spectra would likely have overlapping signals, particularly in the aliphatic region of the heptyl chain and the aromatic region.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, allowing for the sequential assignment of protons along the heptyl chain. ipb.ptresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of each carbon atom by linking it to its attached proton(s). ipb.ptresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the different fragments of the molecule, for instance, linking the N-H proton to carbons in the trimethylphenyl ring and the heptyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, which can help to determine the preferred conformation of the molecule in solution.

Solid-State NMR (ssNMR): This technique provides information about the structure and dynamics of the molecule in the solid state. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Differences in chemical shifts compared to solution-state NMR can indicate the effects of crystal packing. Furthermore, ssNMR can be used to determine the number of crystallographically inequivalent molecules in the unit cell and to study the nature of intermolecular interactions.

Table 4: Expected NMR Data for this compound

Nucleus Technique Expected Chemical Shift Range (ppm) Information Gained
¹H 1D & 2D 7.0-8.0 (Aromatic), 2.0-3.5 (CH₂-N, CH₃-aryl), 0.8-1.5 (Alkyl chain) Basic structure, coupling patterns
¹³C 1D & 2D 120-150 (Aromatic), 40-50 (CH₂-N), 10-35 (Alkyl chain), 20-25 (CH₃-aryl) Carbon skeleton
¹⁵N ssNMR -250 to -350 (Sulfonamide) Electronic environment of Nitrogen

Note: These are estimated chemical shift ranges based on typical values for similar functional groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present within a molecule. These techniques probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

In the analysis of this compound, FT-IR and Raman spectra would be expected to reveal characteristic peaks corresponding to its key structural components: the sulfonamide group, the aromatic ring, and the alkyl chain.

Expected Vibrational Modes:

Sulfonamide Group (SO₂NH): This group would exhibit strong, characteristic stretching vibrations. The asymmetric and symmetric stretching of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration would be observed as a distinct band, generally in the range of 3300-3200 cm⁻¹. The S-N stretching vibration is expected in the 940-900 cm⁻¹ region.

Aromatic Ring (Mesityl Group): The 2,4,6-trimethylbenzene (mesitylene) moiety would produce several characteristic signals. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The pattern of C=C stretching vibrations within the ring, typically found between 1600 cm⁻¹ and 1450 cm⁻¹, can provide information about the substitution pattern. The presence of methyl groups on the ring will also give rise to C-H stretching and bending vibrations.

Heptyl Group (C₇H₁₅): The aliphatic heptyl chain would be identified by its C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ range. Bending (scissoring and rocking) vibrations for the CH₂ groups would appear in the 1470-1450 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

The complementary nature of FT-IR and Raman spectroscopy is crucial. While polar bonds like S=O and N-H tend to show strong absorption in FT-IR, non-polar bonds such as the C=C bonds in the aromatic ring and the C-C backbone of the alkyl chain often produce strong signals in Raman spectra.

Table 1: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Sulfonamide (SO₂NH) N-H Stretch 3300-3200 FT-IR
S=O Asymmetric Stretch 1350-1300 FT-IR
S=O Symmetric Stretch 1160-1140 FT-IR
S-N Stretch 940-900 FT-IR/Raman
Aromatic Ring C-H Stretch >3000 FT-IR/Raman
C=C Stretch 1600-1450 Raman
Heptyl Chain C-H Stretch (asymmetric/symmetric) 2960-2850 FT-IR/Raman
CH₂ Bend (scissoring) 1470-1450 FT-IR

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is fundamental for confirming the molecular weight and deducing the structure of a compound.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry would allow for the determination of the precise elemental composition.

The fragmentation pattern observed in the mass spectrum is particularly informative for structural elucidation. The fragmentation of this compound would likely proceed through several predictable pathways:

Benzylic Cleavage: A prominent fragment would likely arise from the cleavage of the S-N bond, resulting in the formation of the highly stable 2,4,6-trimethylbenzenesulfonyl cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the heptyl chain is another probable fragmentation pathway.

Loss of the Alkyl Chain: The loss of the entire heptyl group from the molecular ion would also be an expected fragmentation.

Rearrangement Reactions: McLafferty-type rearrangements involving the heptyl chain could also occur, leading to characteristic fragment ions.

Analysis of these fragment ions allows for the piecing together of the molecule's structure, confirming the connectivity of the mesityl group, the sulfonamide linker, and the N-heptyl chain.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z
Molecular Ion [M]⁺ 297.17
[M - C₇H₁₅]⁺ (Loss of heptyl group) 198.06
[C₉H₁₁SO₂]⁺ (2,4,6-trimethylbenzenesulfonyl cation) 183.05
[C₉H₁₁]⁺ (Mesityl cation) 119.09

Computational Chemistry and Theoretical Modeling of N Heptyl 2,4,6 Trimethylbenzenesulfonamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a cornerstone for quantum chemical calculations, providing a balance between accuracy and computational cost for studying medium to large-sized molecules like N-heptyl-2,4,6-trimethylbenzenesulfonamide.

The energetic stability of the molecule can be assessed from the calculated total electronic energy. Furthermore, by comparing the energies of different possible conformers (rotamers), the relative stability of each can be determined. For this compound, rotation around the S-N and N-C bonds of the sulfonamide group, as well as the various C-C bonds in the heptyl chain, would lead to multiple local minima on the potential energy surface.

Illustrative Data Table: Calculated Geometric Parameters for a Representative Sulfonamide

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-O (avg)1.435O-S-O120.5
S-N1.630C-S-N107.2
S-C (aryl)1.770S-N-C (heptyl)118.9
N-C (heptyl)1.470C-C-C (heptyl avg)112.5
C-S-N-C--65.0

Note: This data is illustrative for a generic N-alkyl-arylsulfonamide and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4,6-trimethylphenyl ring and the nitrogen atom of the sulfonamide group. The LUMO, conversely, would likely be distributed over the sulfonyl group and the aromatic ring. The electron-donating methyl groups on the benzene (B151609) ring would raise the HOMO energy, while the electron-withdrawing sulfonamide group would lower the LUMO energy. The long alkyl chain is expected to have a minor influence on the frontier orbitals. researchgate.net

Illustrative Data Table: FMO Properties of a Substituted Benzenesulfonamide

Molecular OrbitalEnergy (eV)Contribution
HOMO-6.52,4,6-trimethylphenyl, N atom
LUMO-1.2SO2 group, phenyl ring
HOMO-LUMO Gap5.3-

Note: This data is illustrative and not specific to this compound.

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations provide the frequencies and intensities of the vibrational modes, which can be correlated with experimental spectra for compound identification.

Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds in the sulfonamide group (typically in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions, respectively), the S-N stretching vibration, C-H stretching from the aromatic and aliphatic parts, and various bending and torsional modes. Theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility at a given temperature. nih.gov

For this compound, an MD simulation would reveal the accessible conformations of the flexible n-heptyl chain and the rotational freedom around the sulfonamide bonds. This is particularly important for understanding how the molecule might interact with other molecules or biological targets. The simulation would show how the heptyl chain can fold and extend, and how the bulky trimethylphenyl group influences this movement. Analysis of the MD trajectory can provide information on the distribution of dihedral angles, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Reaction Pathway Analysis and Transition State Modeling for this compound Formation and Transformations

Computational chemistry can be used to model the chemical reactions involved in the synthesis and potential transformations of this compound. A common synthetic route involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with n-heptylamine. organic-chemistry.org

Reaction pathway analysis involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting the reactants and products. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For the formation of this compound, DFT calculations can be used to model the nucleophilic attack of the amine on the sulfonyl chloride, identify the transition state, and calculate the reaction energy profile. This can help in understanding the reaction mechanism and optimizing reaction conditions. Similar approaches can be used to study the stability of the compound and its potential degradation pathways, for example, by modeling the hydrolysis of the sulfonamide bond. nih.gov

Quantum Chemical Investigations into Bonding Characteristics and Charge Distribution

Quantum chemical methods provide a detailed picture of the electronic distribution and bonding within a molecule. Natural Bond Orbital (NBO) analysis is a powerful technique for studying charge distribution, hybridization, and donor-acceptor interactions between orbitals. researchgate.net

For this compound, NBO analysis would quantify the partial charges on each atom. The oxygen atoms of the sulfonyl group are expected to be highly electronegative, carrying significant negative partial charges, while the sulfur atom will be electropositive. The nitrogen atom will also have a negative partial charge. This charge distribution is critical for understanding the molecule's polarity and its potential for intermolecular interactions such as hydrogen bonding.

NBO analysis can also provide insights into the nature of the S-N bond in the sulfonamide group, which has been a subject of theoretical interest. researchgate.netnih.gov It can reveal the hybridization of the nitrogen and sulfur orbitals and quantify any delocalization of the nitrogen lone pair into the sulfonyl group. These bonding characteristics are fundamental to the chemical and physical properties of the molecule.

Illustrative Data Table: NBO Charges on Key Atoms of a Substituted Benzenesulfonamide

AtomNBO Charge (e)
S+1.5
O (avg)-0.8
N-0.9
C (aryl, attached to S)-0.1
C (heptyl, attached to N)-0.2

Note: This data is illustrative and not specific to this compound.

In Silico Prediction of Molecular Properties Relevant to Chemical Interactions

Following an extensive search of scientific literature and chemical databases, no specific studies detailing the computational chemistry or theoretical modeling of this compound were identified. The body of public-domain research does not currently appear to contain in silico predictions of molecular properties, such as electrostatic potential, molecular orbital energies, or other quantum chemical descriptors directly relevant to the chemical interactions of this specific compound.

While research exists on related sulfonamide compounds and their in silico analysis, a direct application or extrapolation of those findings to this compound would not be scientifically rigorous without a dedicated computational study of the molecule itself. Such studies are crucial for understanding the molecule's three-dimensional structure, electron distribution, and potential for intermolecular interactions, which are key to predicting its behavior in a chemical system.

Without specific research, it is not possible to provide detailed research findings or data tables as requested. The generation of accurate computational data requires specialized software and methodologies to solve the quantum mechanical equations that describe the molecule's electronic structure.

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms for the Formation of N-heptyl-2,4,6-trimethylbenzenesulfonamide

The formation of this compound is most commonly achieved through the nucleophilic substitution reaction between 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and n-heptylamine. This reaction is a cornerstone of sulfonamide synthesis, involving the formation of a stable sulfur-nitrogen bond. thieme-connect.com

The established mechanism proceeds via the nucleophilic attack of the primary amine's lone pair of electrons (from n-heptylamine) on the electron-deficient sulfur atom of the sulfonyl chloride. The presence of the sterically bulky 2,4,6-trimethylphenyl (mesityl) group significantly influences the reaction environment around the sulfur center. The three methyl groups on the aromatic ring exert a positive inductive effect, slightly reducing the electrophilicity of the sulfur atom. However, their primary impact is steric hindrance, which can modulate the rate of reaction compared to less substituted arenesulfonyl chlorides.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate. orgsyn.orguark.edu The role of the base is crucial; it serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the condensation reaction. The removal of HCl shifts the equilibrium towards the product side, ensuring a high yield of the desired sulfonamide.

The mechanistic pathway can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of n-heptylamine attacks the sulfur atom of 2,4,6-trimethylbenzenesulfonyl chloride. This leads to the formation of a transient, pentacoordinate intermediate or proceeds through a concerted transition state.

Chloride Ion Elimination: The sulfur-chlorine bond breaks, and the chloride ion is expelled as a leaving group.

Deprotonation: The added base abstracts a proton from the now positively charged nitrogen atom, yielding the neutral this compound product and the protonated base.

Alternative synthetic routes, while less common for this specific molecule, include transition-metal-catalyzed reactions. For instance, palladium-catalyzed methods can construct the aryl-sulfur bond from arylboronic acids and a sulfur dioxide source, which can then be converted to the sulfonyl chloride for subsequent amination. nih.gov

Kinetic Studies of this compound Reactions (e.g., Hydrolysis, Oxidation, Reduction)

While specific kinetic data for this compound are not extensively documented, the reactivity can be inferred from studies on analogous N-alkyl arenesulfonamides. These reactions are critical for understanding the compound's stability and potential transformation pathways.

Hydrolysis: The hydrolysis of sulfonamides, cleaving the S-N bond, can be catalyzed by both acid and base. rsc.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction likely involves the protonation of the sulfonamide nitrogen or an oxygen atom, making the sulfur atom more susceptible to nucleophilic attack by water. For N-alkylsulfonamides, the mechanism often involves protonation of the amide followed by the expulsion of a neutral amide to form a sulfonyliminium ion intermediate. rsc.org

Base-Catalyzed Hydrolysis: In basic media, the mechanism for a secondary sulfonamide like this compound involves the ionization of the sulfonamide N-H group. rsc.org This generates a conjugate base that can then undergo rearrangement or cleavage. The rate of hydrolysis is highly dependent on pH. rsc.orgnih.gov

Oxidation: The sulfonamide functional group is generally resistant to oxidation. thieme-connect.com However, the other parts of the molecule can be targeted. Oxidation of sulfonamides with strong oxidants like ferrate(VI) has been studied, showing pH-dependent kinetics. nih.gov At acidic pH, cleavage of both C-S and S-N bonds can occur, while at neutral pH, the formation of nitroso- and nitro-derivatives has been observed in related structures. nih.gov The heptyl chain and the methyl groups on the mesityl ring are also potential sites for oxidative attack under harsh conditions.

Reduction: The reductive cleavage of the N-S bond in sulfonamides is a synthetically useful transformation, often employed for deprotection. Reagents such as samarium(II) iodide have been shown to efficiently deprotect sulfonamides to yield the corresponding primary amine. acs.org This process involves the transfer of electrons to the sulfonamide moiety, leading to the fragmentation of the robust N-S bond.

Table 1: Representative pH-Dependent Second-Order Rate Constants (kapp) for the Oxidation of a Model Sulfonamide (Sulfamethoxazole) by Ferrate(VI).
pHkapp (M-1s-1)Reaction Conditions
7.01963The kinetic data illustrate the strong influence of pH on the reactivity of sulfonamides towards oxidation. While the specific values would differ for this compound, a similar trend of pH dependency is expected. Data adapted from related studies. nih.gov
8.0985
9.0142
10.012

Influence of Substituents on Reaction Pathways and Selectivity of Alkyl Sulfonamides

The chemical behavior of this compound is profoundly influenced by its constituent parts: the N-heptyl group, the 2,4,6-trimethylphenyl (mesityl) group, and the sulfonamide linker.

N-heptyl Group: The long, flexible n-heptyl chain attached to the nitrogen is primarily an electron-donating group via induction, which slightly increases the electron density on the nitrogen atom. Its main contribution is steric. Compared to smaller N-alkyl groups, the heptyl chain can influence the conformation of the molecule and may sterically hinder access to the sulfonamide N-H proton or the sulfonyl group itself, potentially affecting rates of base-catalyzed reactions or intermolecular interactions. nih.gov

2,4,6-trimethylphenyl (Mesityl) Group: This is the most sterically demanding substituent. The two ortho-methyl groups provide significant steric shielding around the sulfonyl (-SO2-) center. This bulkiness can decrease the rate of reactions involving nucleophilic attack at the sulfur atom. nih.gov Electronically, the three methyl groups are weakly electron-donating, which slightly deactivates the sulfonyl group towards nucleophilic attack compared to an unsubstituted phenyl ring.

Sulfonamide Moiety (-SO2NH-): The sulfonamide group is a powerful electron-withdrawing group. It renders the attached N-H proton acidic (pKa typically in the range of 10-11), allowing for deprotonation by a suitable base. This acidity is crucial for many reactions involving sulfonamides. The stability of the sulfonamide bond is generally high due to the delocalization of the nitrogen lone pair into the sulfonyl group, though this delocalization is considered less efficient than in carboxamides due to poor 2p(N)-3p(S) orbital overlap. uark.edu

The interplay of these electronic and steric effects can be semi-quantitatively understood using Hammett correlations, which relate reaction rates or equilibria to substituent parameters (σ). uark.edubeilstein-journals.orgnih.gov For arenesulfonamides, electron-withdrawing substituents on the aryl ring (increasing σ value) generally increase the acidity of the N-H proton and accelerate reactions that are favored by a more electrophilic sulfur atom. uark.edunih.gov While the mesityl group's steric effects prevent a simple application of the Hammett equation, the underlying electronic principles remain valid.

Table 2: Hammett Substituent Constants (σp) and their Correlation with the Sulfonamide Proton Chemical Shift (δNH) in a Series of N-(4-substituted phenyl)-p-toluenesulfonamides.
Substituent (G)Hammett Constant (σp)1H NMR Chemical Shift (δNH, ppm)
OCH3-0.279.98
CH3-0.1710.08
H0.0010.21
Cl0.2310.38
COCH30.5010.61
NO20.7810.88
puark.edu

Spectroscopic Probing of Reaction Intermediates and Transient Species

Investigating the mechanisms of reactions involving this compound relies on modern spectroscopic techniques capable of identifying short-lived intermediates and tracking reaction progress in real-time. youtube.com

In Situ Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. kit.edu For the formation of the sulfonamide, one could monitor the disappearance of the N-H stretching bands of n-heptylamine and the appearance of the characteristic S=O stretching bands (around 1350 and 1160 cm⁻¹) and the N-H band of the product sulfonamide in the IR spectrum. Similarly, ¹H NMR spectroscopy can track the consumption of reactants and the emergence of product signals in real-time. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in solution, even at very low concentrations. It can be used in kinetic studies to follow the rate of hydrolysis or other transformations by monitoring the ion signals corresponding to the reactant and products over time. nih.gov

Probing Radical Intermediates: Some reactions of sulfonamide derivatives are known to proceed through radical pathways, particularly under photocatalytic conditions. nih.govacs.org Sulfonyl radical intermediates can be generated from N-sulfonylimine precursors through an energy-transfer catalytic cycle. nih.govacs.org The presence of such transient radical species can be inferred through chemical trapping experiments. For example, adding a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) to the reaction mixture can form a stable adduct, which can be detected by MS or NMR, thereby providing indirect evidence for the radical intermediate. nih.gov

Rotational Spectroscopy: For fundamental structural studies in the gas phase, rotational spectroscopy provides extremely precise information on molecular conformation and the electronic environment of specific atoms, such as the ¹⁴N nucleus. mdpi.com While not a technique for monitoring reactions in solution, it provides benchmark data on the intrinsic structure, which is influenced by the various substituents and informs how the molecule might interact in a reaction. Studies on related benzenesulfonamides have shown that the orientation of the amino group relative to the benzene (B151609) plane is a key structural feature. mdpi.com

Catalytic Cycles and Mechanistic Insights in Catalyzed Reactions Involving Sulfonamide Derivatives

Catalysis offers advanced and efficient methods for both the synthesis and subsequent transformation of sulfonamides like this compound. The mechanisms of these reactions are often described by catalytic cycles.

Catalytic Synthesis: Modern cross-coupling reactions provide alternatives to the classical sulfonyl chloride method. Ruthenium- and Iridium-catalyzed C-H activation and amidation reactions allow for the direct formation of N-aryl sulfonamides from aromatic C-H bonds and sulfonyl azides. rsc.org A general catalytic cycle for such a process, for example, using a [Ru(p-cymene)Cl₂]₂ catalyst, would involve:

C-H Activation: The catalyst coordinates to a directing group on the arene and activates a C-H bond, forming a ruthenacycle intermediate.

Coordination/Insertion: The sulfonyl azide (B81097) coordinates to the metal center, followed by insertion into the Ru-C bond.

Reductive Elimination/N₂ Extrusion: The C-N bond is formed via reductive elimination, releasing the N-arylated sulfonamide product and dinitrogen.

Catalyst Regeneration: The active catalyst is regenerated, ready to begin a new cycle.

Catalytic Transformations: The sulfonamide group itself can participate in or direct further catalytic reactions. Nickel-catalyzed cross-electrophile coupling reactions can engage the C(benzyl)-N bond of sulfonamides with alkyl chlorides to form new C-C bonds, demonstrating a method for skeletal rearrangement. acs.org A proposed catalytic cycle for this transformation involves:

Oxidative Addition: A low-valent Ni(0) species undergoes oxidative addition into the C-N bond of the sulfonamide, forming a Ni(II) intermediate.

Second Oxidative Addition: The same Ni(II) center (or a separate Ni(0) catalyst) activates the alkyl chloride, leading to a Ni(III) or Ni(IV) species.

Reductive Elimination: The desired C-C bond is formed through reductive elimination, releasing the product and regenerating a Ni(I) or Ni(II) species which is then reduced back to the active Ni(0) catalyst to close the loop.

Table 3: Comparison of Selected Catalytic Systems for C-H Sulfonamidation.
Catalyst SystemSubstratesConditionsKey Mechanistic FeatureReference
[RhCpCl2]2 / AgSbF6Arenes + Sulfonyl AzidesDCE, 80 °CC-H activation via cyclometalation rsc.org
[RuCl2(p-cymene)]2 / AgSbF6Aromatic Ketones + Sulfonyl AzidesDCE, 100 °CKetone-directed ortho-C-H activation rsc.org
IrCp(OAc)2 / AgNTf2Indoles + Sulfonyl AzidesDCE, rtSite-selective C7-amidation of indole rsc.org
Cu(OAc)2Arylboronic Acids + Nitroarenes + K2S2O5DMSO, 100 °CThree-component reaction via intermediate arylsulfinates thieme-connect.com

Structure Activity Relationship Sar Studies in Non Biological Chemical Systems

Correlating Structural Modifications of the N-heptyl Moiety and Benzene (B151609) Ring with Chemical Reactivity Profiles

The chemical reactivity of N-heptyl-2,4,6-trimethylbenzenesulfonamide is significantly influenced by its N-heptyl group and the trimethyl-substituted benzene ring. The long, nonpolar N-heptyl chain introduces steric hindrance, which can modulate the accessibility of the sulfonamide's nitrogen and sulfur atoms to reacting species. This steric bulk can decrease reaction rates compared to analogues with smaller N-alkyl groups.

The electronic properties of the benzene ring are also crucial. The three methyl groups at the 2, 4, and 6 positions are electron-donating. This increases the electron density on the aromatic ring, potentially making it more susceptible to electrophilic attack, although the steric hindrance from these groups can counteract this effect. Conversely, this electron donation can influence the acidity of the sulfonamide N-H proton, making it less acidic compared to unsubstituted benzenesulfonamides.

Structural ModificationExpected Effect on ReactivityRationale
Shortening the N-alkyl chainIncreased reactivityReduced steric hindrance around the sulfonamide core.
Branching of the N-alkyl chainDecreased reactivityIncreased steric hindrance.
Removal of methyl groups from the benzene ringIncreased N-H acidityReduced electron-donating effect, making the sulfonamide proton more acidic.
Introduction of electron-withdrawing groups on the benzene ringIncreased N-H acidity and electrophilicity of the sulfur atomWithdrawal of electron density from the sulfonamide group.

SAR in Enzyme Inhibition Mechanisms (Non-Clinical Applications)

While specific clinical applications are outside the scope of this article, the principles of enzyme inhibition can be explored in non-clinical contexts, such as in industrial enzyme processes or as biochemical probes.

The this compound molecule possesses both hydrophobic (N-heptyl chain, trimethylbenzene ring) and polar (sulfonamide group) regions, allowing for a range of potential interactions with an enzyme's active or allosteric sites. The hydrophobic N-heptyl chain can form van der Waals interactions within hydrophobic pockets of an enzyme. The sulfonamide group can act as a hydrogen bond donor (N-H) and acceptor (S=O).

Kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are used to quantify the potency of an inhibitor. A lower Ki or IC50 value indicates a more potent inhibitor. For this compound, these values would be highly dependent on the specific enzyme target and the complementarity of the molecule to the enzyme's binding site.

Hypothetical data illustrating the effect of N-alkyl chain length on IC50 for a target enzyme:

CompoundN-alkyl Chain LengthIC50 (µM)
N-butyl-2,4,6-trimethylbenzenesulfonamide450
N-hexyl-2,4,6-trimethylbenzenesulfonamide625
This compound 7 15
N-octyl-2,4,6-trimethylbenzenesulfonamide820

This hypothetical data suggests an optimal chain length for binding, a common phenomenon in SAR studies.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target. For this compound, docking studies could reveal key interactions, such as the N-heptyl chain occupying a hydrophobic channel and the sulfonamide group forming hydrogen bonds with polar amino acid residues. The trimethylated benzene ring would likely engage in pi-stacking or hydrophobic interactions.

Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. nih.govnih.gov In contrast, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the activity of the active site. nih.govnih.gov Given its size and flexibility, this compound could potentially act through either mechanism. If the N-heptyl and trimethylbenzene moieties find a suitable hydrophobic pocket outside the active site, it could function as an allosteric modulator.

Influence of N-alkyl Chain Length (Heptyl vs. Hexyl, Butyl, etc.) on Specific Chemical Interactions

The length of the N-alkyl chain is a critical determinant of the molecule's physical and chemical properties.

Hydrophobicity: Increasing the chain length from butyl to heptyl significantly increases the molecule's hydrophobicity. This enhances its affinity for nonpolar environments and influences its solubility in various solvents.

Steric Effects: As previously mentioned, a longer chain imparts greater steric hindrance.

Van der Waals Forces: The longer the alkyl chain, the stronger the potential for van der Waals interactions. In the context of binding to a molecular target, a longer chain might be able to reach deeper into a hydrophobic pocket, leading to a stronger binding affinity, up to an optimal length. Studies on other N-alkyl compounds have shown that extending the alkyl chain beyond an optimal length can lead to a decrease in binding affinity. nih.gov

Comparison of Physicochemical Properties based on N-Alkyl Chain Length:

PropertyN-butyl derivativeN-hexyl derivativeN-heptyl derivative
Molecular WeightLowerIntermediateHigher
LogP (Hydrophobicity)LowerIntermediateHigher
Steric HindranceLowerIntermediateHigher

SAR in Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic nature of this compound, with its polar sulfonamide head and nonpolar tail (N-heptyl and trimethylbenzene), makes it a candidate for participation in supramolecular chemistry and self-assembly. In appropriate solvents, these molecules could aggregate to form micelles, vesicles, or other ordered structures. The N-heptyl chain would play a crucial role in the hydrophobic core of these assemblies, while the sulfonamide and aromatic portions would form the interface with the solvent. The specific morphology of the self-assembled structures would be sensitive to the length of the N-alkyl chain. For instance, studies on N-heptyl-galactonamide have highlighted the critical role of the heptyl chain length in forming effective hydrogel scaffolds for 3D cell growth, with shorter or longer chains being less effective. nih.gov

Derivatives, Analogues, and Functional Modifications of N Heptyl 2,4,6 Trimethylbenzenesulfonamide

Design and Synthesis of Novel N-alkyl-2,4,6-trimethylbenzenesulfonamide Analogues

The primary method for synthesizing N-alkyl-2,4,6-trimethylbenzenesulfonamide analogues involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a corresponding primary amine. This standard procedure allows for the introduction of a wide variety of alkyl chains in place of the heptyl group. The synthesis is typically carried out in the presence of a base, such as sodium carbonate, in a suitable solvent system like ethyl acetate (B1210297) and water, to neutralize the hydrochloric acid byproduct. orgsyn.org

Beyond this classical approach, novel methodologies for the synthesis of N-alkyl sulfonamides have been developed. One such method involves the reaction of sulfonic acids with isocyanides and water at ambient temperature, which can produce N-alkyl sulfonamides in excellent yields within a short reaction time. researchgate.net Another modern approach utilizes a nitrogen-centered radical strategy to introduce the sulfonamide group into various molecular scaffolds. rsc.orgresearchgate.net These methods expand the toolkit available to chemists for creating a diverse library of N-alkyl-2,4,6-trimethylbenzenesulfonamide analogues with varied chain lengths, branching, and incorporated functional groups.

A systematic study on the synthesis of various N-alkyl arylsulfonamides has been conducted to investigate the steric limits of certain reactions. In this research, a series of N-alkyl-4-substituted-benzenesulfonamides were prepared from the corresponding sulfonyl chlorides and primary amines (R¹NH₂) to serve as precursors for rearrangement studies. nih.gov

Table 1: Synthesis of N-Alkyl Arylsulfonamide Precursors This table is based on the general synthetic routes described for studying rearrangement reactions and illustrates the variety of N-alkyl groups that can be incorporated.

N-Alkyl Group (R¹)Precursor AmineAryl Sulfonyl ChlorideResulting Sulfonamide Structure
MethylMethylamine2,4,6-Trimethylbenzenesulfonyl chlorideN-methyl-2,4,6-trimethylbenzenesulfonamide
EthylEthylamine2,4,6-Trimethylbenzenesulfonyl chlorideN-ethyl-2,4,6-trimethylbenzenesulfonamide
IsopropylIsopropylamine2,4,6-Trimethylbenzenesulfonyl chlorideN-isopropyl-2,4,6-trimethylbenzenesulfonamide
tert-Butyltert-Butylamine2,4,6-Trimethylbenzenesulfonyl chlorideN-tert-butyl-2,4,6-trimethylbenzenesulfonamide
Benzyl (B1604629)Benzylamine2,4,6-Trimethylbenzenesulfonyl chlorideN-benzyl-2,4,6-trimethylbenzenesulfonamide

Exploration of Substituent Effects on the Mesityl Ring and Sulfonamide Nitrogen

The chemical behavior of N-heptyl-2,4,6-trimethylbenzenesulfonamide is significantly influenced by its constituent parts: the mesityl (2,4,6-trimethylphenyl) group and the N-heptyl group attached to the sulfonamide nitrogen.

Mesityl Ring Substituents: The three methyl groups on the aromatic ring are activating, electron-donating groups. libretexts.org They increase the electron density of the benzene (B151609) ring through an inductive effect and hyperconjugation. This makes the ring more susceptible to electrophilic aromatic substitution compared to an unsubstituted benzene ring. These methyl groups act as ortho- and para- directors for any subsequent electrophilic attack. libretexts.org However, the positions ortho to the sulfonyl group (positions 3 and 5) are sterically hindered by the adjacent methyl groups, which can influence the regioselectivity of further functionalization.

Sulfonamide Nitrogen Substituents: The nature of the alkyl group on the sulfonamide nitrogen has a profound impact on the molecule's reactivity, primarily through steric effects. A systematic study on the base-induced rearrangement of N-alkyl arylsulfonamides demonstrated that the size of the N-alkyl group (R¹) is a critical factor. nih.gov When the N-alkyl group is small (e.g., methyl or ethyl), treatment with a strong base like lithium diisopropylamide (LDA) can lead to cyclization, forming a saccharin (B28170) derivative. In contrast, when bulkier N-alkyl groups are used, a competing rearrangement pathway is favored. nih.gov This highlights how modifying the N-alkyl chain can be used to direct the outcome of a chemical transformation.

The reactivity of the S-N bond in arylsulfonamides is also governed by the electronic properties of the aryl group. While the mesityl group is electron-rich, other arylsulfonamides with strongly electron-withdrawing groups, such as nitro groups (e.g., in nosylamides), exhibit different properties. The reactivity of N-arylsulfonyl derivatives in nucleophilic substitution reactions has been shown to follow the order of the electron-withdrawing strength of the aryl group, with 2,4,6-trimethylbenzenesulfonyl (Mts) being significantly less reactive than groups like p-toluenesulfonyl (Ts) or 2-nitrobenzenesulfonyl (Ns). researchgate.net

Development of Diverse Protecting Group Strategies Utilizing the 2,4,6-Trimethylbenzenesulfonamide (B1594488) Moiety

Sulfonamides are widely used as protecting groups for amines in multi-step organic synthesis. nih.gov The choice of sulfonyl group determines the stability of the protected amine and the conditions required for its removal. The 2,4,6-trimethylbenzenesulfonyl (Mts) group is known for its high stability, making it a robust protecting group that is resistant to a wide range of reaction conditions.

In a comparative study of the reactivity of various N-arylsulfonyl-inosine derivatives, the 2,4,6-trimethylbenzenesulfonyl (Mts) group was found to be the most resistant to cleavage, significantly more so than p-toluenesulfonyl (Ts), 2-nitrobenzenesulfonyl (Ns), and 2,4-dinitrobenzenesulfonyl (DNs) groups. researchgate.net This stability is attributed to the electron-donating nature of the methyl groups on the mesityl ring, which strengthens the sulfur-nitrogen bond.

However, this high stability also makes deprotection challenging. In contrast, sulfonamides with electron-withdrawing groups, like the nitrobenzenesulfonyl (nosyl) groups, are easily cleaved under mild conditions using thiolates. researchgate.netnih.gov The 2-nitrobenzenesulfonyl group can be removed with reagents like mercaptoethanol/DBU or thiophenol/cesium carbonate. researchgate.net The 2,4-dinitrobenzenesulfonyl group is even more labile and can be cleaved with a thiol alone. researchgate.net This has led to the development of a range of sulfonyl protecting groups with tunable lability, allowing chemists to select the appropriate group for a specific synthetic strategy.

Table 2: Comparison of Common Sulfonyl Protecting Groups for Amines This table synthesizes information on various sulfonyl groups discussed in the literature.

Protecting GroupAbbreviationStructure of Sulfonyl ChlorideKey Features & Deprotection Conditions
p-ToluenesulfonylTs or Tosyl4-Methylbenzenesulfonyl chlorideHigh stability; often requires harsh removal conditions (e.g., strong acid, reducing agents). nih.gov
2-NitrobenzenesulfonylNs or Nosyl2-Nitrobenzenesulfonyl chlorideEasily cleaved with thiols and a base (e.g., PhSH/Cs₂CO₃). Less stable than Ts. researchgate.netnih.gov
2,4-DinitrobenzenesulfonylDNs2,4-Dinitrobenzenesulfonyl chlorideVery easily cleaved, often with a thiol alone. Allows for selective deprotection in the presence of Ns. researchgate.net
2,4,6-TrimethylbenzenesulfonylMts2,4,6-Trimethylbenzenesulfonyl chlorideVery high stability, robust. Difficult to remove. researchgate.net

Synthesis and Characterization of Polymeric or Macrocyclic Architectures Incorporating Sulfonamide Units

The sulfonamide functional group can be incorporated into larger molecular structures like polymers and macrocycles to create materials with specific functions.

Polymeric Architectures: Researchers have successfully synthesized polymers containing sulfonamide groups. One method is the ring-opening copolymerization (ROCOP) of N-sulfonyl aziridines with cyclic thioanhydrides, which produces well-defined poly(thioester sulfonamide)s. nih.gov This process, catalyzed by a mild phosphazene base, allows for controlled molecular weights and highly alternating structures. nih.gov Another approach involves the synthesis of a sulfonamide-functionalized poly(styrene oxide). rsc.orgrsc.org In this work, a styrene (B11656) oxide monomer functionalized with a sulfonamide protecting group was polymerized via ring-opening polymerization. Subsequent post-polymerization modification can convert the sulfonamide into a lithium sulfonate, creating a single-ion conducting polymer electrolyte potentially useful in solid-state batteries. rsc.org Additionally, sulfonated furanic polyesteramides have been synthesized through melt-phase polycondensation. researchgate.net

Macrocyclic Architectures: Sulfonamide units are also valuable components in the synthesis of macrocycles. Bis-sulfonamide macrocycles have been designed and synthesized to act as receptors for carboxylates, with potential applications in the chiral recognition of amino acids. soton.ac.uk The synthesis of these macrocycles can be challenging, but using anion templating conditions has been shown to critically improve reaction yields. soton.ac.uk More recently, new synthetic methods based on cascade reactions have been developed to make macrocyclic sulfonamides more accessible, enabling further exploration of their pharmaceutical properties. york.ac.uk Furthermore, robust and enantiospecific Sulfur(VI) Fluoride Exchange (SuFEx) click reactions have been employed for the facile, single-step synthesis of large, chiral macrocycles under mild conditions. acs.org

Modification of the Heptyl Chain for Tailored Chemical Properties

A key example is found in the study of base-induced rearrangements of orthogonally protected N-alkyl arylsulfonamides. nih.gov The research systematically investigated how the steric bulk of the N-alkyl group influences whether the molecule undergoes rearrangement or cyclization when treated with a strong base.

The findings can be summarized as follows:

Small N-Alkyl Groups (e.g., Methyl, Ethyl): These groups present minimal steric hindrance, allowing the molecule to adopt a conformation that favors an intramolecular cyclization reaction to form a six-membered ring (a saccharin derivative).

Bulky N-Alkyl Groups (e.g., Isopropyl, Cyclohexyl): These larger groups create significant steric hindrance that disfavors the transition state required for cyclization. Instead, a competing pathway, the rearrangement of a carboalkoxy group from the nitrogen to the aryl ring, becomes the dominant reaction. nih.gov

Intermediate N-Alkyl Groups (e.g., n-Propyl, n-Butyl): These groups can lead to mixtures of both cyclized and rearranged products, demonstrating the fine balance between the two competing pathways.

While the specific study did not include an N-heptyl group, its behavior can be inferred. As a long, unbranched chain, the N-heptyl group is flexible but possesses more steric bulk than methyl or ethyl. Its behavior would likely fall in the intermediate category, potentially allowing for both reaction pathways depending on the precise reaction conditions. This ability to direct reaction outcomes by simply changing the N-alkyl chain is a powerful tool in synthetic chemistry.

Table 3: Influence of N-Alkyl Group on Reaction Pathway This table is a conceptual summary based on the findings of Clayden et al. regarding the competing rearrangement and cyclization of N-alkyl arylsulfonamides. nih.gov

N-Alkyl GroupRelative Steric BulkPredominant Reaction Pathway with LDARationale
MethylLowCyclizationLow steric hindrance allows for facile formation of the cyclization transition state.
EthylLow-MediumCyclization / MixtureSlightly more hindrance than methyl, but cyclization is still favorable.
IsopropylHighRearrangementSteric bulk of the isopropyl group disfavors the cyclization pathway, making rearrangement the major pathway.
n-Heptyl (inferred)MediumMixture / RearrangementThe flexible chain has more bulk than smaller alkyls, likely favoring rearrangement or yielding a mixture of products.

Future Research Directions and Emerging Paradigms for N Heptyl 2,4,6 Trimethylbenzenesulfonamide Studies

Exploration of Sustainable and Environmentally Benign Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For the synthesis of N-heptyl-2,4,6-trimethylbenzenesulfonamide and related N-alkyl sulfonamides, future research will focus on developing methodologies that minimize environmental impact and enhance efficiency.

Key areas of investigation will include:

Green Solvents and Catalysts: A significant push is being made to replace traditional volatile organic solvents with more environmentally friendly alternatives like water or bio-based solvents. rsc.orgresearchgate.netscilit.com Research into the use of heterogeneous catalysts, which can be easily recovered and reused, is also a promising avenue. acs.org For instance, manganese-based catalysts are being explored for the N-alkylation of sulfonamides, offering a more sustainable alternative to precious metal catalysts. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. acs.orgrsc.orgacs.orgresearchgate.net The application of flow chemistry to the synthesis of sulfonamides can lead to higher yields, reduced reaction times, and minimized waste generation. acs.orggoogle.com

Atom Economy: Synthetic strategies that maximize the incorporation of starting materials into the final product are crucial for sustainability. Methodologies like the "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents and generates water as the only byproduct, exemplify this principle and are being applied to sulfonamide synthesis. organic-chemistry.orgionike.comionike.com

Mechanochemistry: This solvent-free technique involves conducting reactions in the solid state by mechanical grinding, offering a significant reduction in solvent waste. rsc.org Exploring mechanochemical routes for the synthesis of this compound could provide a highly sustainable alternative to conventional solution-phase methods.

Synthetic ApproachKey AdvantagesRelevant Research Areas
Green Solvents/Catalysts Reduced environmental impact, catalyst reusability.Use of water, bio-solvents, manganese catalysts. rsc.orgresearchgate.netscilit.comacs.orgorganic-chemistry.org
Flow Chemistry Improved safety, efficiency, and automation.Miniaturized reactors, real-time monitoring. acs.orgrsc.orgacs.orgresearchgate.netgoogle.com
Atom Economy Minimized waste, efficient use of resources."Borrowing hydrogen" methodology. organic-chemistry.orgionike.comionike.com
Mechanochemistry Solvent-free synthesis, reduced waste.Solid-state reactions. rsc.org

Application of Machine Learning and AI in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials science. For this compound, these computational tools can accelerate the discovery of new applications and optimize its properties for specific functions.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on existing data to build QSAR models that predict the biological activity or physical properties of novel sulfonamide derivatives. researchgate.net This can significantly reduce the need for extensive experimental screening.

In Silico Screening and Molecular Docking: Computational methods can be used to predict the binding affinity of this compound and its analogues to specific biological targets or material interfaces. nih.govnih.govb-cdn.netresearchgate.net This is particularly valuable in drug discovery and the design of functional materials. icm.edu.plnih.gov

Predictive Synthesis: AI can be employed to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. This can streamline the synthesis of new N-alkyl sulfonamides with desired properties.

AI/ML ApplicationObjectivePotential Impact
QSAR Modeling Predict biological activity and physical properties.Accelerated discovery of new applications. researchgate.net
Molecular Docking Simulate interactions with biological targets or materials.Rational design of drugs and functional materials. nih.govnih.govb-cdn.netresearchgate.net
Predictive Synthesis Optimize reaction conditions and discover new synthetic routes.More efficient and targeted synthesis of novel compounds.

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. The development of advanced analytical techniques for real-time monitoring will be crucial in this regard.

Future efforts will focus on:

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical tools, such as spectroscopic techniques (e.g., FT-IR, Raman, NMR), will allow for continuous monitoring of reaction progress. This enables precise control over reaction parameters and ensures consistent product quality.

Microfluidic Reactors: Coupling microfluidic devices with analytical techniques provides a powerful platform for high-throughput reaction screening and mechanistic studies. The small scale allows for rapid analysis and minimizes the consumption of reagents.

In Situ Spectroscopy: Techniques that allow for the direct observation of reactive intermediates and transition states will provide invaluable insights into the reaction mechanisms of N-alkylation and other transformations involving sulfonamides.

Interdisciplinary Research Integrating this compound into Novel Chemical Technologies

The unique properties of N-alkyl sulfonamides make them attractive candidates for a wide range of applications beyond their traditional use in medicinal chemistry. Interdisciplinary research will be key to unlocking their potential in emerging technologies.

Potential areas for future exploration include:

Materials Science: The sulfonamide functional group can impart specific properties to polymers and other materials, such as altered solubility, thermal stability, and binding capabilities. Research into the incorporation of this compound into novel polymers or as a component in organic electronic devices could lead to new functional materials.

Catalysis: The nitrogen and sulfur atoms of the sulfonamide group can coordinate with metal centers, suggesting their potential use as ligands in catalysis. Designing catalysts based on N-alkyl sulfonamide scaffolds could lead to novel reactivity and selectivity in organic transformations.

Agrochemicals: The biological activity of sulfonamides is not limited to pharmaceuticals. Investigating the potential of this compound and its derivatives as herbicides or fungicides could open up new avenues in agricultural chemistry. icm.edu.pl

Fundamental Studies on Unique Reactivity Patterns of N-alkyl Sulfonamides

A thorough understanding of the fundamental reactivity of N-alkyl sulfonamides is essential for the rational design of new synthetic methods and applications. Future research should focus on elucidating the intricate details of their chemical behavior.

Key areas for fundamental investigation include:

Mechanistic Studies: Detailed mechanistic investigations of key reactions, such as N-alkylation and C-H functionalization, will provide a deeper understanding of the factors that control reactivity and selectivity. ionike.comrsc.org

Steric and Electronic Effects: Systematically varying the substituents on both the alkyl chain and the aromatic ring of compounds like this compound will allow for a comprehensive study of how steric and electronic factors influence their reactivity.

Nitrogen-Centered Radical Chemistry: The involvement of nitrogen-centered radicals in sulfonamide chemistry is an emerging area of interest. rsc.orgresearchgate.netokstate.edu Further exploration of these radical-mediated transformations could lead to the development of novel and powerful synthetic methodologies.

Research FocusKey Questions to AddressPotential Outcomes
Mechanistic Studies What are the intermediates and transition states in key reactions?More efficient and selective synthetic methods. ionike.comrsc.org
Steric & Electronic Effects How do substituents influence reactivity and properties?Ability to fine-tune compound properties for specific applications.
Radical Chemistry What is the role of nitrogen-centered radicals in sulfonamide reactions?Development of novel C-N bond-forming reactions. rsc.orgresearchgate.netokstate.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.